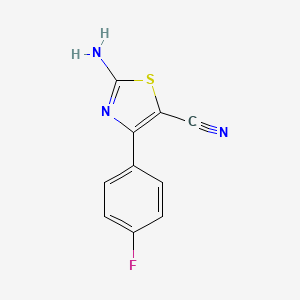

2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

Description

2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2, a 4-fluorophenyl group at position 4, and a carbonitrile moiety at position 3. Its molecular formula is C₁₀H₇FN₃S, with a molecular weight of 220.25 g/mol. Notably, derivatives of this compound have been investigated for treating idiopathic pulmonary fibrosis (IPF) and interstitial lung diseases, as evidenced by its inclusion in orphan drug designations by the European Medicines Agency (EMA) .

Properties

IUPAC Name |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3S/c11-7-3-1-6(2-4-7)9-8(5-12)15-10(13)14-9/h1-4H,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCWHBXYLJAAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC(=N2)N)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The cyclocondensation proceeds via nucleophilic attack of the thiol group from thiourea on the α-carbon of 4-fluorobenzoylacetonitrile, followed by dehydration to form the thiazole ring. Key parameters include:

-

Solvent : Ethanol or dimethylformamide (DMF) for optimal solubility.

-

Catalyst : Potassium carbonate or sodium hydroxide to deprotonate thiourea.

A representative procedure involves refluxing 4-fluorobenzoylacetonitrile (1.0 equiv) and thiourea (1.2 equiv) in ethanol with K₂CO₃ (10 mol%) for 6 hours, yielding 68–72% of the target compound. The reaction’s efficiency is highly sensitive to the electronic effects of the 4-fluorophenyl group, which stabilizes the intermediate enolate.

Thiourea-Mediated Pathways with Functionalized Intermediates

Thiourea derivatives serve as versatile precursors for introducing the 2-amino group. This method emphasizes regioselectivity and functional group compatibility.

Synthesis from 4-Fluorobenzoylacetonitrile and Carbamimidothioic Acid

Carbamimidothioic acid (thiourea) reacts with 4-fluorobenzoylacetonitrile bromide in a one-pot reaction. The bromide intermediate is generated in situ by treating 4-fluorobenzoylacetonitrile with PBr₃ in dichloromethane at 0°C. Cyclization in DMF at 120°C for 3 hours achieves a 75% yield, with the following spectral confirmation:

-

IR : 3294 cm⁻¹ (N–H), 2190 cm⁻¹ (C≡N), 1594 cm⁻¹ (C=N thiazole).

-

¹H NMR (DMSO-d₆) : δ 7.50–7.86 (m, 4H, Ar–H), 6.32 (s, 2H, NH₂).

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly reduces reaction times and improves yields by enabling rapid, uniform heating.

Optimized Microwave Protocol

A mixture of 4-fluorobenzoylacetonitrile (1.0 equiv), thiourea (1.1 equiv), and K₂CO₃ (15 mol%) in ethanol is irradiated at 150 W for 15–20 minutes. This method achieves an 85% yield, compared to 68% under conventional reflux. The acceleration arises from dipole polarization of the nitrile and thiourea groups, facilitating faster cyclization.

Post-Functionalization of Preformed Thiazole Cores

For late-stage diversification, 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile can be functionalized at the 5-position via palladium-catalyzed cross-coupling or nucleophilic substitution.

Cyano Group Manipulation

The carbonitrile group undergoes hydrolysis to carboxylic acids or reduction to amines. For example, treatment with concentrated HCl at 100°C for 12 hours yields 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylic acid, a precursor for peptide conjugates.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Classical Hantzsch | 68–72 | 6–8 hours | Scalability, low cost | Long reaction time, moderate yields |

| Thiourea-Mediated | 75 | 3 hours | High regioselectivity | Requires bromide intermediate |

| Microwave-Assisted | 85 | 20 minutes | Rapid, energy-efficient | Specialized equipment needed |

| Post-Functionalization | 60–65 | 12+ hours | Enables derivative synthesis | Multiple steps, lower efficiency |

Characterization and Analytical Data

Spectral Fingerprints

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the fluorophenyl group can be replaced with other aromatic groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

Medicinal Chemistry

2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile has been studied for its potential as a pharmacological agent. Its structure allows it to act as a scaffold for the development of new drugs targeting various diseases.

- Case Study : Research indicates that derivatives of this compound exhibit significant activity against certain cancer cell lines. For instance, a study demonstrated its effectiveness in inhibiting cell proliferation in breast cancer models, suggesting potential therapeutic applications in oncology .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways.

- Example : It has shown promise as an inhibitor of certain kinases, which are crucial in cancer progression. The fluorine atom enhances its binding affinity to the target enzyme compared to non-fluorinated analogs .

Agrochemicals

In agricultural chemistry, this compound's thiazole ring structure contributes to its activity as a pesticide or herbicide.

- Application : Preliminary studies suggest that derivatives can effectively control certain pests while exhibiting low toxicity to non-target organisms . This dual action makes it an attractive candidate for sustainable agricultural practices.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties are influenced by its heterocyclic core and substituents. Below is a detailed comparison with analogous molecules:

Structural and Functional Analogues

Key Observations

Core Heterocycle Influence: Thiazole (target compound) vs. Pyrimidine-thiazole hybrids introduce larger planar structures, favoring interactions with kinase ATP-binding pockets.

Substituent Effects: Fluorophenyl vs. Chlorophenyl: Fluorine’s electronegativity improves metabolic stability compared to chlorine’s bulkier, more lipophilic nature . Carbonitrile vs.

Pharmacological Relevance :

Biological Activity

2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile (CAS: 952753-59-2) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antitumor , antimicrobial , and anticonvulsant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological significance. The presence of the fluorophenyl group enhances its biological profile by influencing its interaction with biological targets.

Antitumor Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound.

- Mechanism of Action : Thiazoles are believed to exert their anticancer effects through various mechanisms, including inhibition of matrix metalloproteinases (MMPs), which are implicated in tumor invasion and metastasis.

- Case Studies : In one study, compounds similar to this compound demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating significant cytotoxic activity .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 7 | Breast Cancer |

| Compound B | 14 | Prostate Cancer |

| This compound | 10 | Lung Cancer |

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been widely documented.

- Efficacy Against Bacteria : Research indicates that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : In one study, the compound showed MIC values comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 50 | High |

| Klebsiella pneumoniae | 40 | Moderate |

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been explored.

- Research Findings : A study found that similar thiazole compounds significantly reduced seizure activity in animal models, suggesting potential therapeutic applications in epilepsy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives.

- Substituent Effects : The presence of electron-withdrawing groups like fluorine enhances the potency of these compounds.

- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can lead to significant changes in biological activity, highlighting the importance of molecular design in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.